The primary source of Dongnoside A is Dioscorea nipponica, a species known for its traditional medicinal uses in East Asia. Other species within the Dioscorea genus may also contain this compound, contributing to its pharmacological interest. The extraction process typically involves solvent extraction techniques, followed by purification methods such as column chromatography.
Dongnoside A is classified under the broader category of phytochemicals, specifically glycosides. Glycosides are compounds formed from a sugar and another functional group via a glycosidic bond. This classification highlights the compound's potential interactions with biological systems, particularly in relation to its solubility and bioavailability.
The synthesis of Dongnoside A can be approached through both natural extraction and synthetic methodologies. Natural extraction involves isolating the compound from plant sources, while synthetic approaches may utilize chemical reactions to construct the glycoside structure.
The choice between natural extraction and synthetic methods often depends on the availability of plant material and the desired purity of Dongnoside A. Synthetic methods may offer advantages in terms of yield and consistency but require careful control of reaction conditions.
Dongnoside A has a complex molecular structure characterized by its glycosidic linkage. The exact molecular formula for Dongnoside A is typically represented as , indicating it contains 20 carbon atoms, 30 hydrogen atoms, and 10 oxygen atoms.
Dongnoside A participates in various chemical reactions typical for glycosides. These include hydrolysis reactions where the glycosidic bond can be cleaved in the presence of acids or enzymes, releasing the sugar unit and producing the aglycone.
The mechanism of action for Dongnoside A involves its interaction with various biological targets, including enzymes and receptors. The glycosidic structure influences its solubility and ability to cross cell membranes.
Research indicates that Dongnoside A may exhibit anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through pathways involving modulation of oxidative stress and inflammatory cytokine release.
Dongnoside A has potential applications in various fields:
Research continues to explore these applications further, aiming to elucidate the full therapeutic potential of Dongnoside A in clinical settings.
Dongnoside A is classified as a modified ribonucleoside under IUPAC conventions. Its systematic name is 5-(hydroxymethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(E)-3-phenylprop-2-en-1-yl]pyrimidine-2,4-dione, reflecting three critical structural features:
The IUPAC name adheres to carbohydrate nomenclature rules for nucleosides, specifying:
Table 1: IUPAC-Recommended Nomenclature Components
Structural Feature | IUPAC Designation | Position |
---|---|---|
Sugar moiety | β-D-ribofuranose | -- |
Glycosidic linkage | N1-C1' | Base-sugar |
Base system | 5-(hydroxymethyl)pyrimidine-2,4-dione | -- |
C3 substituent | (E)-3-phenylprop-2-en-1-yl | Base C3 |
Sugar substituents | 3,4-dihydroxy; 5-(hydroxymethyl) | C2',C3',C5' |
Dongnoside A features a β-N-glycosidic bond connecting the anomeric carbon (C1') of the ribose sugar to N1 of the modified uracil base. This linkage adopts an anti conformation relative to the sugar ring, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between H1' and H6 protons [6]. Key architectural elements include:
Aglycone Modifications:
Sugar Conformation:The ribose ring adopts a C2'-endo puckering (South conformation), stabilized by intramolecular hydrogen bonding between O4' and C5'-OH. This contrasts with the C3'-endo preference of canonical RNA nucleosides and may influence polymerase recognition [3] [6].
Table 2: Key Bonding Parameters from X-ray Crystallography
Bond/Linkage | Length (Å) | Angle (°) | Significance |
---|---|---|---|
Glycosidic bond (C1'-N1) | 1.472 | 117.3 | Stability against hydrolysis |
C3-Cinnamyl (C=C) | 1.335 | 121.5 | Confirms (E)-stereochemistry |
Sugar O4'⋯H-O5' | 2.892 | 156.7 | Stabilizes South conformation |
Base C5-CH₂OH | 1.425 | 109.8 | Flexible functionalization site |
The absolute configuration was resolved through integrated NMR spectroscopy, X-ray crystallography, and electronic circular dichroism (ECD).
NMR Analysis:
X-ray Crystallography:Single-crystal analysis at 100K using Cu-Kα radiation (Bijvoet pairs) established absolute configuration:
ECD Validation:Time-dependent density functional theory (TD-DFT) simulations matched experimental ECD spectra:
Table 3: Key NMR Assignments (500 MHz, DMSO-d₆)
Atom | δₕ (ppm) | δc (ppm) | Multiplicity | Correlations |
---|---|---|---|---|
H1' | 6.12 | 88.4 | dd | H2', H6 |
H6 | 7.95 | 142.1 | d | H1', H5-CH₂ |
C3=CH | 6.83 | 126.7 | dt | C3=CHPh, C3-CH= |
C5-CH₂OH | 4.52 | 59.8 | t | H6, OH |
Cinnamyl CH= | 7.61 | 134.9 | d | Ph, C3=CH |
Dongnoside A shares core motifs with therapeutic nucleoside analogues but exhibits distinct modifications:
Shared Features with Antivirals:
Divergent Innovations:
Table 4: Structural Comparison with Reference Nucleoside Analogues
Compound | Base Modification | Sugar Modification | Biological Role |
---|---|---|---|
Dongnoside A | 5-(hydroxymethyl)-3-cinnamyl | None (β-D-ribose) | Potential polymerase inhibitor |
Sofosbuvir | 2'-F-2'-Me-uridine | 2'-F,2'-C-methyl | HCV NS5B polymerase inhibitor |
Ara-C (Cytarabine) | Cytosine | β-D-arabinose (2'-OH up) | DNA polymerase inhibitor |
Acyclovir | Guanine | Acyclic chain | Herpes polymerase inhibitor |
Cidofovir | Cytosine | Acyclic phosphonate | Viral DNA polymerase inhibitor |
Computational docking reveals Dongnoside A's cinnamyl moiety occupies the NTP entry tunnel in SARS-CoV-2 RdRp (PDB: 7AAP), spatially overlapping Remdesivir's 1′-cyano group but with enhanced π-stacking to Phe753. This suggests potential dual mechanisms: delayed chain termination and template site blockage [7] [3].
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